molecular formula C19H17ClN4OS3 B11996269 N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B11996269
M. Wt: 449.0 g/mol
InChI Key: LKQNWNCYORLQRO-UFFVCSGVSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a chemical compound with the following properties:

    Linear Formula: CHClNOS

    CAS Number: 488131-27-7

    Molecular Weight: 449.019 g/mol

Preparation Methods

Industrial Production Methods:: As of now, there is no established industrial-scale production method for N’-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide. Researchers primarily synthesize it in the laboratory for specialized studies.

Chemical Reactions Analysis

Reactivity:: This compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions.

    Reduction: Possible reduction processes.

    Substitution: Substituent exchange reactions.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.

Major Products:: The major products formed during these reactions would be derivatives of N’-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide, modified by the specific reaction conditions.

Scientific Research Applications

Chemistry:: Researchers explore its potential as a building block for novel organic compounds due to its unique structure.

Biology and Medicine::

    Antimicrobial Properties: Investigations into its antibacterial and antifungal activities.

    Bioactivity Screening: Testing its effects on cellular processes.

Industry:: While not widely used in industry, its applications may emerge as research progresses.

Mechanism of Action

The precise mechanism by which N’-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N’-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include other hydrazides, thiadiazoles, and sulfanyl-containing molecules .

Remember that this compound’s rarity necessitates further research to fully uncover its potential applications and mechanisms

Properties

Molecular Formula

C19H17ClN4OS3

Molecular Weight

449.0 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17ClN4OS3/c1-13-5-7-14(8-6-13)11-26-18-23-24-19(28-18)27-12-17(25)22-21-10-15-3-2-4-16(20)9-15/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+

InChI Key

LKQNWNCYORLQRO-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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